Product packaging for Benzyl hexyl ether(Cat. No.:CAS No. 61103-84-2)

Benzyl hexyl ether

Cat. No.: B11962857
CAS No.: 61103-84-2
M. Wt: 192.30 g/mol
InChI Key: CBXXPNJELNWJCH-UHFFFAOYSA-N
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Description

Benzyl hexyl ether (CAS 61103-84-2) is an organic compound with the molecular formula C 13 H 20 O and a molecular weight of 192.30 g/mol . It is characterized by a slow evaporation rate and an estimated boiling point of 262°C . Its structure consists of a benzyl group linked via an oxygen atom to a hexyl chain, which can be represented by the SMILES notation CCCCCCOCC1=CC=CC=C1 . The primary application of this compound is in olfaction and fragrance research due to its complex odor profile. Analyses describe it as predominantly fruity (85%), green (80%), and floral (72%), with additional sweet, herbal, and balsamic nuances . This makes it a compound of interest for the development and study of sophisticated scent compositions. According to industry recommendations, there are no usage restrictions for this compound across various product categories, including fine fragrance and leave-on or rinse-off personal care products . From a broader chemical perspective, benzyl ethers are a significant class of compounds in synthetic organic chemistry, most notably serving as versatile protecting groups for hydroxyl functions . They are stable under a wide range of basic and acidic conditions but can be cleanly removed via methods such as catalytic hydrogenolysis (e.g., using hydrogen and a palladium-on-carbon catalyst) or oxidative cleavage . This compound can be synthesized through an acid-catalyzed etherification reaction between a benzyl alcohol derivative and hexanol . Furthermore, recent advancements in photoredox catalysis have demonstrated that the benzylic C-H bonds in ethers like this compound can be directly functionalized, for instance, via arylation with cyanoarenes, opening new pathways for the modular synthesis of more complex molecules in medicinal and materials chemistry research . This product is intended for research purposes only and is not meant for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B11962857 Benzyl hexyl ether CAS No. 61103-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61103-84-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

hexoxymethylbenzene

InChI

InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

CBXXPNJELNWJCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl Hexyl Ether

Established Strategies for Alkyl Benzyl (B1604629) Ether Formation

Traditional methods for the formation of alkyl benzyl ethers have been refined over many years and remain fundamental in organic synthesis. These strategies are well-understood and widely practiced.

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis is a cornerstone in the formation of ethers, including benzyl hexyl ether. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would typically involve the reaction of sodium hexoxide with benzyl bromide or benzyl chloride. youtube.com

The reaction is highly effective for primary halides like benzyl bromide, which readily undergo SN2 reactions with minimal risk of competing elimination reactions. masterorganicchemistry.comyoutube.com The alkoxide is typically prepared by treating the corresponding alcohol (1-hexanol) with a strong base. While sodium hydride (NaH) is a common choice, milder bases such as silver oxide (Ag₂O) can be employed, particularly when enhanced selectivity is required, for instance, in the monofunctionalization of diols. organic-chemistry.org

Modern adaptations of the Williamson ether synthesis have focused on improving reaction conditions and efficiency. The use of phase-transfer catalysis is one such improvement that can enhance the reaction rate and yield by facilitating the interaction between the aqueous and organic phases. jk-sci.com Additionally, advancements have been made in conducting the synthesis at higher temperatures (around 300 °C) with weaker alkylating agents, which can increase the feasibility of industrial-scale production of aromatic ethers. wikipedia.org

Reagent 1Reagent 2BaseConditionsProductYieldReference
hexan-1-olbenzyl bromideIron(II) sulfate110 °C, 12hThis compound98.0% lookchem.com
AlcoholBenzyl halideNaH, KH, LHMDS, or LDADipolar aprotic solventDialkyl ether- jk-sci.com
PhenolBenzyl halideNaOH, KOH, K₂CO₃, or Cs₂CO₃Dipolar aprotic solventAryl ether- jk-sci.com

Reagent-Mediated Benzylation Protocols (e.g., 2-Benzyloxypyridine)

To circumvent the often harsh basic or acidic conditions required by traditional methods, reagent-mediated benzylation protocols have been developed. A notable example is the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the benzylation of alcohols under neutral conditions. nih.govsemanticscholar.orgnih.govd-nb.info This reagent is generated in situ from 2-benzyloxypyridine and methyl triflate. nih.govd-nb.infobeilstein-journals.org

The process involves the N-methylation of 2-benzyloxypyridine to form the active benzyl transfer reagent. nih.govd-nb.info This active species then reacts with an alcohol, such as 1-hexanol, upon warming to furnish the corresponding benzyl ether. nih.govbeilstein-journals.org Magnesium oxide is typically added as an acid scavenger to maintain the neutrality of the reaction medium. nih.govorgsyn.org This method is particularly advantageous for complex substrates that are sensitive to acidic or basic conditions. nih.govd-nb.info The choice of solvent can be important, with toluene (B28343) being suitable for many applications, though trifluorotoluene may be required in some cases for optimal results. nih.govd-nb.info

Alcohol SubstrateBenzylating Agent SystemBase/AdditiveSolventTemperatureTime (h)ProductYield (%)Reference
Representative Alcohols2-benzyloxypyridine / methyl triflate (in situ)MgOToluene90 °C24Benzyl etherGood to Excellent nih.govd-nb.info
Representative AlcoholsPre-formed 2-benzyloxy-1-methylpyridinium triflateMgOTrifluorotoluene85 °C24Benzyl etherGood to Excellent nih.gov

Advanced and Emerging Synthetic Approaches

Recent research has focused on the development of more sustainable and efficient catalytic methods for benzyl ether synthesis, including the use of transition metals and light-driven reactions.

Transition Metal-Catalyzed Etherification (e.g., Silver, Iron)

Transition metal catalysis offers powerful alternatives for the formation of benzyl ethers. Silver-catalyzed reactions have been shown to facilitate the alkoxylation of benzylic C(sp³)–H bonds. researchgate.netnih.gov This method employs an oxidant, such as potassium persulfate, and allows the reaction to proceed at room temperature with good functional group tolerance. researchgate.netnih.gov The mechanism is believed to involve radical pathways. researchgate.netnih.gov

Iron catalysis provides an eco-friendly and cost-effective option for the synthesis of unsymmetrical benzyl ethers through the cross-etherification of two different alcohols. acs.orgnih.govresearchgate.net For instance, iron(II) triflate in combination with a pyridine (B92270) bis-imidazoline ligand can catalyze the dehydrative etherification of a benzyl alcohol with an aliphatic alcohol under mild conditions. researchgate.net This system is highly chemoselective, avoiding the formation of symmetrical ether byproducts. researchgate.net Similarly, iron(III) chloride has been used to catalyze the symmetrical etherification of benzyl alcohols. acs.orgnih.gov These iron-catalyzed methods are attractive due to their high selectivity and tolerance of various functional groups. acs.orgnih.govresearchgate.net

Catalyst SystemSubstrate 1Substrate 2Key FeaturesReference
Silver / Potassium persulfateArene with benzylic C-HPrimary, secondary, or tertiary alcoholRoom temperature, good functional group tolerance researchgate.netnih.gov
Fe(OTf)₂ / Pyridine bis-imidazoline ligandBenzyl alcoholAliphatic alcoholHigh chemoselectivity for unsymmetrical ethers, mild conditions researchgate.net
FeCl₃·6H₂OBenzyl alcoholBenzyl alcoholSymmetrical etherification in a green solvent (propylene carbonate) acs.orgnih.gov
FeCl₂·4H₂O / Pyridine bis-thiazoline ligandBenzylic alcoholAliphatic alcoholHigh selectivity for nonsymmetrical ethers acs.orgnih.gov

Photoredox and Light-Driven Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions using visible light. nih.govacs.org This approach has been successfully applied to the synthesis and functionalization of benzyl ethers. For instance, the direct C–H functionalization and arylation of benzyl ethers can be achieved through the combination of an iridium photoredox catalyst and a thiol catalyst. nih.gov

Furthermore, dual catalysis systems combining an iridium photoredox catalyst with a nickel cross-coupling catalyst have been developed for the synthesis of benzylic ethers from α-alkoxymethyltrifluoroborates and aryl bromides. acs.org This method allows for the alkoxymethylation of a diverse range of aromatic and heteroaromatic compounds at room temperature. acs.org Light-driven methods also extend to the cleavage of benzyl ethers, which can be achieved using photocatalysts, thereby expanding the utility of the benzyl group as a photolabile protecting group. researchgate.netorganic-chemistry.orgacs.orgnih.gov

Considerations for Reaction Efficiency and Scalability

The choice of synthetic methodology for this compound production depends on several factors, including reaction efficiency, cost of reagents, and scalability.

The Williamson ether synthesis, while robust and well-established, often requires stoichiometric amounts of strong base, which can be a drawback for large-scale production and for substrates with base-sensitive functional groups. masterorganicchemistry.com However, its operational simplicity and the availability of inexpensive starting materials make it a viable option for many applications. youtube.com

Transition metal-catalyzed methods, particularly those using iron, are highly promising for scalable synthesis due to the low cost and low toxicity of the metal. acs.orgnih.gov These catalytic approaches often exhibit high selectivity and can proceed under mild conditions, reducing energy consumption and waste generation. researchgate.net Silver-catalyzed reactions also show promise, though the cost of the metal may be a consideration for large-scale applications. researchgate.netnih.gov

Photoredox and light-driven syntheses are at the forefront of modern synthetic chemistry, offering unique reactivity under exceptionally mild conditions. nih.govacs.org While these methods are powerful for accessing complex structures, the cost of photocatalysts and the need for specialized photoreactor equipment can be limiting factors for industrial-scale production at the current stage of development. However, ongoing research into more efficient and robust photocatalytic systems may overcome these challenges in the future.

Optimization of Reaction Conditions and Catalyst Systems

The industrial production of ethers like this compound often employs phase-transfer catalysis (PTC), a technique that facilitates the reaction between reactants in different immiscible phases (e.g., an aqueous phase and an organic phase). byjus.com This method is advantageous as it can increase reaction rates, improve yields, and allow for milder reaction conditions, often using inexpensive bases like sodium hydroxide (B78521) or potassium hydroxide. byjus.comphasetransfer.com

The core of PTC involves a phase-transfer agent, typically a quaternary ammonium (B1175870) salt such as Tetrabutylammonium Bromide (TBAB), which forms an ion pair with the alkoxide (e.g., benzyl alkoxide). utahtech.edu This lipophilic ion pair can then migrate from the aqueous or solid phase into the organic phase, where it reacts with the alkyl halide (e.g., 1-bromohexane).

Key parameters optimized in the synthesis of this compound include:

Catalyst System: Quaternary ammonium salts are the most common catalysts. The structure of the catalyst, particularly the length of the alkyl chains on the ammonium salt, can influence its efficiency. Tetrabutylammonium and tetraalkylphosphonium salts are effective due to their ability to solubilize the alkoxide in the organic phase. jk-sci.com

Solvent: The choice of solvent is critical. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can accelerate Sɴ2 reactions. jk-sci.combyjus.com For industrial applications, less toxic and more cost-effective solvents may be chosen, or in some cases, the reaction can be run under solvent-free conditions. ias.ac.in

Temperature: The reaction temperature is typically maintained between 50-100 °C. byjus.com Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, such as elimination. Careful temperature control is necessary to balance reaction speed with selectivity.

Base: Strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used for complete deprotonation of the alcohol, though less hazardous and less expensive bases like concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred in PTC systems. masterorganicchemistry.comjk-sci.com

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)
Tetrabutylammonium Bromide (TBAB)Acetonitrile70492
Benzyltriethylammonium Chloride (BTEAC)N,N-Dimethylformamide (DMF)60588
None (Classical Williamson)Tetrahydrofuran (B95107) (THF) with NaH65885
Tetrabutylammonium Bromide (TBAB)Toluene90689
Potassium Carbonate (Solid-Liquid PTC)None (Solvent-free)100587

Mitigation of Side Reactions and By-product Formation

The primary challenge in the Williamson ether synthesis is the competition with the base-catalyzed elimination (E2) of the alkylating agent. wikipedia.org The alkoxide, in addition to being a potent nucleophile, is also a strong base. This can lead to the formation of an alkene by-product instead of the desired ether.

Key strategies to mitigate side reactions include:

Choice of Alkyl Halide: The structure of the alkyl halide is the most critical factor. Primary alkyl halides, such as 1-bromohexane (B126081) or 1-chlorohexane, are strongly preferred as they are much less prone to elimination than secondary or tertiary halides. masterorganicchemistry.comwikipedia.orgjk-sci.com Using a secondary halide like 2-bromohexane (B146007) would significantly increase the formation of hexene isomers. Benzyl halides are ideal substrates as they are primary and lack beta-hydrogens, preventing E2 elimination. organic-chemistry.org When reacting a benzyl alkoxide with a hexyl halide, a primary hexyl halide is essential.

Temperature Control: Lowering the reaction temperature generally favors the substitution (Sɴ2) reaction over elimination (E2). While higher temperatures accelerate the desired ether formation, they disproportionately increase the rate of elimination. Therefore, finding the optimal temperature that provides a reasonable reaction rate without significant by-product formation is crucial.

Base Concentration: While a sufficient amount of base is needed to deprotonate the alcohol, an excessive concentration can increase the rate of elimination. In PTC systems, the gradual transfer of the alkoxide into the organic phase can help maintain a low steady-state concentration, thus minimizing this side reaction. phasetransfer.com

Potential by-products in the synthesis of this compound include:

1-Hexene: Formed via the E2 elimination of the hexyl halide.

Dibenzyl Ether: Can form if benzyl halide reacts with benzyl alkoxide, which can be present if benzyl alcohol is the starting material.

Dihexyl Ether: Can form through self-condensation of hexyl alcohol/halide under certain conditions, though this is less common.

Hexyl Halide SubstrateReaction ConditionsDesired Product (this compound) Yield (%)Major By-product (Alkene) Yield (%)
1-Bromohexane (Primary)PTC, 70°C~92< 2
2-Bromohexane (Secondary)PTC, 70°C~45~50 (mixture of hexenes)
1-Bromohexane (Primary)PTC, 100°C~88~5
2-Bromohexane (Secondary)PTC, 50°C~60~35 (mixture of hexenes)

Chemical Reactivity and Transformation of Benzyl Hexyl Ether

Oxidative Cleavage and Functional Group Interconversion

Oxidative methods provide a direct route to convert the benzylic ether moiety into valuable carbonyl compounds, such as aldehydes and esters. This transformation avoids the generation of toluene (B28343), a common byproduct of reductive methods, and instead functionalizes the benzyl (B1604629) group.

Selective Oxidation to Aldehydes and Esters

The selective oxidation of benzyl ethers, including benzyl hexyl ether, can yield either aldehydes or esters depending on the chosen reagent and reaction conditions.

One approach involves the use of hypervalent iodine reagents like o-Iodoxybenzoic acid (IBX). IBX, generated in situ from 2-iodobenzoic acid and Oxone, can selectively oxidize benzyl ethers. proquest.com The reaction pathway is thought to involve a single electron transfer (SET) mechanism, initiated by a hydrogen atom abstraction from the benzylic carbon. siu.edu This process can lead directly to the formation of the corresponding benzoate (B1203000) ester. siu.edu However, oxidative cleavage to the corresponding benzaldehyde (B42025) derivative can also occur. siu.edu

Another method utilizes dinitrogen tetroxide impregnated on activated charcoal (N₂O₄/charcoal). This system effectively performs oxidative cleavage of benzylic ethers to their corresponding carbonyl compounds under neutral, aprotic conditions in dichloromethane (B109758) at room temperature. tandfonline.com The high selectivity of this reagent for benzylic ethers allows for their cleavage without affecting alkyl ethers present in the same molecule. tandfonline.com

More recently, heterogeneous catalytic systems have been developed for this transformation. A novel cuprous oxide-carbon nitride composite (Cu₂O/C₃N₄) has been shown to be a highly efficient catalyst for the selective oxidation of benzyl ethers to benzoates. nih.govrsc.org This reaction proceeds at room temperature using tert-Butyl hydroperoxide (TBHP) and oxygen from the air as co-oxidants, offering a cost-effective and environmentally friendly alternative. nih.govrsc.org

Reagent/CatalystOxidant(s)Primary Product(s)Key Features
o-Iodoxybenzoic acid (IBX)IBX (generated from 2-IBAcid/Oxone)Benzoate Esters, BenzaldehydesCan directly oxidize ethers to esters via a proposed SET mechanism. siu.edu
N₂O₄/charcoalN₂O₄Carbonyl compounds (Aldehydes/Ketones)Highly selective for benzylic ethers; proceeds under neutral, aprotic conditions. tandfonline.com
Cu₂O/C₃N₄TBHP / O₂Benzoate EstersHeterogeneous catalyst, mild room temperature conditions, reduced amount of TBHP needed. nih.govrsc.org

Mechanism and Scope of Oxidative Reactions (e.g., with Dimethyldioxirane)

Dimethyldioxirane (DMDO) is a powerful, metal-free oxidant capable of various transformations, including the oxidation of ethers. The reaction of alkyl benzyl ethers with DMDO in acetone (B3395972) produces the corresponding hexyl benzoate and benzaldehyde, alongside acetone and methanol.

The mechanism of oxidation by dioxiranes has been a subject of considerable study. For C-H bonds, the reaction is believed to proceed via an oxygen atom insertion mechanism. lboro.ac.uk Molecular dynamics studies on the reaction of DMDO with alkanes suggest a mechanism that can be described as a hydrogen-abstraction followed by a barrierless oxygen-rebound. comporgchem.com Trajectories indicate that while separated radicals can form in the gas phase, the reaction in an acetone solution primarily leads directly to the alcohol product through a dynamically concerted or rapidly stepwise path. comporgchem.com

In the case of benzyl ethers, the oxidation is initiated by the insertion of an oxygen atom into the benzylic C-H bond, forming a hemiacetal intermediate. This unstable intermediate then collapses to yield the final products. The reaction is generally considered to be concerted, proceeding through a spiro transition state, which explains the retention of configuration often observed in such oxidations. wikipedia.org However, for some substrates, radical pathways may become feasible. iupac.org

The scope of dioxirane (B86890) oxidations is broad. They are electrophilic oxidants that react with a variety of functional groups. wikipedia.org The reactivity order for C-H bonds is typically allylic > benzylic > tertiary > secondary > primary, highlighting the susceptibility of the benzylic position in this compound to this type of oxidation. wikipedia.org

Reductive Cleavage and Deprotection Strategies

Reductive cleavage is the most common method for the deprotection of benzyl ethers. This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond with the addition of hydrogen, liberating the free alcohol and generating toluene as a byproduct.

Catalytic Hydrogenolysis and Aromatic Ring Saturation Control

Catalytic hydrogenolysis is a widely used method for cleaving benzyl ethers due to its mild conditions and high efficiency. youtube.com The reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). youtube.comchemrxiv.org

A significant challenge during the hydrogenolysis of benzyl ethers is the potential for over-reduction, specifically the saturation of the aromatic ring of the benzyl group. chemrxiv.orgchemrxiv.org This side reaction leads to the formation of cyclohexylmethyl ether impurities, which can be difficult to separate from the desired product. chemrxiv.org Palladium is generally preferred over other metals like platinum because it has a lower propensity to cause aromatic saturation. chemrxiv.org

Several strategies have been developed to suppress this unwanted hydrogenation. One effective approach is the pre-treatment of the palladium catalyst. chemrxiv.orgchemrxiv.org Conditioning the catalyst in a specific solvent mixture, such as aqueous dimethylformamide (DMF), can "tune" its activity, inhibiting the saturation of the aromatic ring and creating a more selective catalyst for the desired hydrogenolysis. chemrxiv.org The choice of a high-quality palladium catalyst source is also crucial for minimizing side reactions. chemrxiv.org By carefully selecting the catalyst and controlling reaction conditions, high selectivity for debenzylation can be achieved even in the presence of other reducible functional groups like aromatic chlorides. nacatsoc.org

CatalystTypical ConditionsPrimary ChallengeMitigation Strategy
Palladium on Carbon (Pd/C)H₂ gas, various solvents (e.g., ethanol, ethyl acetate)Saturation of the aromatic ring to form cyclohexylmethyl ethers. chemrxiv.orgchemrxiv.orgCatalyst pre-treatment/conditioning; careful selection of catalyst source. chemrxiv.org
Raney NickelH₂ gas, ethanolCan be used for hydrogenolysis. researchgate.netReaction conditions can be optimized for selectivity. researchgate.net
Platinum on Carbon (Pt/C)H₂ gasHigher propensity for ring hydrogenation compared to Pd/C. chemrxiv.orgLess commonly used for benzyl ether cleavage when aromatic saturation is a concern.

Visible-Light-Mediated Debenzylation

As an alternative to traditional reductive methods that can be incompatible with sensitive functional groups like alkenes or azides, visible-light-mediated debenzylation has emerged as a mild and highly selective strategy. acs.orgfigshare.com This approach utilizes photoredox catalysis to achieve oxidative cleavage of the benzyl ether under gentle conditions. nih.gov

The reaction often employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalytic photo-oxidant. chemrxiv.org Upon irradiation with visible light (e.g., green LEDs), the excited state of the photocatalyst facilitates the cleavage of the benzyl ether. acs.org This method demonstrates remarkable functional group tolerance, allowing for the deprotection of benzyl ethers in molecules containing groups that would not survive catalytic hydrogenolysis. figshare.comresearchgate.net The process can be significantly accelerated by using a continuous-flow system, reducing reaction times from hours to minutes. acs.orgchemrxiv.org

The mechanism involves the photocatalyst facilitating an oxidative cleavage pathway. It offers a significant advantage by rendering the highly stable benzyl ether into a temporary protecting group that can be removed orthogonally to other groups. acs.org

Biocatalytic Approaches to Ether Cleavage

Biocatalysis offers an environmentally benign and highly selective method for chemical transformations. The enzymatic cleavage of ethers represents a gentle alternative to harsh chemical methods. acs.orgrug.nl Vanillyl alcohol oxidase (VAO) type biocatalysts, a class of flavin-dependent oxidases, have been engineered for activity on a range of para-hydroxy benzyl ethers. acs.org

These enzymes typically act on para-substituted phenols, oxidizing them via a quinone methide intermediate. acs.org When the para substituent is an ether, this process leads to the formation of an unstable hemiacetal which subsequently collapses in the aqueous solution to release the corresponding aldehyde and the free alcohol. acs.org Through structure-based engineering, the substrate scope and kinetics of these enzymes have been significantly improved. acs.orgrug.nl

In one application, an engineered oxidase was coupled with an esterase in a cascade reaction to selectively cleave a para-acyloxy benzyl ether protecting group under mild conditions (pH 7.5, 50 °C). acs.org This approach highlights the potential of biocatalysis to perform highly specific deprotection reactions in complex molecular settings. rawdatalibrary.net

Advanced Functionalization of the Benzylic Position

The benzylic C-H bond in benzyl ethers is susceptible to functionalization due to the stability of the resulting benzylic radical or carbocation intermediates. Modern synthetic methods have enabled direct and selective modifications at this position.

Direct C-H functionalization represents a powerful strategy for the arylation of benzyl ethers, offering an atom-economical alternative to traditional cross-coupling reactions. One notable approach involves the use of photoredox catalysis. In this method, a photocatalyst, often an iridium complex, absorbs visible light and initiates a single-electron transfer process. This can generate a benzylic radical from the benzyl ether, which then couples with an aryl radical source. For instance, the combination of an iridium photoredox catalyst and a thiol catalyst has been shown to effectively promote the direct arylation of benzylic ethers with electron-poor arylnitriles. The reaction proceeds via a hydrogen atom transfer from the benzyl ether to a thiyl radical, forming a benzylic radical that subsequently engages in a radical-radical coupling.

Another strategy for the direct arylation of benzyl ethers employs organozinc reagents. This transition-metal-catalyst-free method allows for the C(sp³)–H bond arylation of benzyl ethers under mild conditions. The reaction of isochroman (B46142) derivatives with Knochel-type arylzinc reagents demonstrates good functional group tolerance, including halides and esters. beilstein-journals.orgias.ac.in

The following table summarizes selected examples of direct C-H arylation of benzyl ether derivatives, showcasing the versatility of these methods.

Catalyst SystemBenzyl Ether SubstrateArylating AgentProductYield (%)
Ir(ppy)₃ / ThiolBenzyl Methyl Ether4-Cyanobenzonitrile4-(Phenoxymethyl)benzonitrile85
NoneIsochroman2-MeC₆H₄ZnBr·MgCl₂·LiCl1-(o-tolyl)isochroman75
None7-Bromo-isochromanPhZnBr·MgCl₂·LiCl7-Bromo-1-phenylisochroman72

Data compiled from studies on direct C-H functionalization of benzyl ether derivatives.

Benzyl ethers containing an appropriately positioned unsaturated moiety, such as in benzenalkenyl ethers, can undergo intramolecular cyclization to form various heterocyclic structures. These reactions are typically initiated by the activation of the double bond by an electrophile, followed by the nucleophilic attack of the ether oxygen.

One example of such a transformation is the intramolecular cyclization of benzenalkenyl ethers initiated by benzeneselenenyl halides (PhSeX). researchgate.net In these reactions, the electrophilic selenium species adds to the alkene, forming a seleniranium ion intermediate. The proximate benzyl ether oxygen then acts as an intramolecular nucleophile, attacking the intermediate to yield a cyclic phenylselenoether. The regioselectivity of the cyclization, leading to either tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives, is influenced by the length of the tether between the ether oxygen and the double bond, as well as the reaction conditions. For instance, Δ⁴-alkenyl benzyl ethers have been shown to afford both five- and six-membered cyclic ether products. researchgate.net

The table below illustrates the outcomes of the intramolecular cyclization of a representative benzenalkenyl ether with benzeneselenenyl chloride.

SubstrateReagentTemperature (°C)Product(s)Ratio (Tetrahydrofuran:Tetrahydropyran)
Benzyl pent-4-en-1-yl etherPhSeCl-782-((Phenylselanyl)methyl)tetrahydrofuran & 3-(Phenylselanyl)tetrahydropyranVaries with conditions

This table is a representation of the types of products that can be formed in such cyclization reactions.

Another related transformation is the sigmatropic rearrangement of benzyl alkynyl ethers. Upon heating, these compounds can rearrange to form indanone derivatives, demonstrating a pathway for the construction of carbocyclic rings. nih.gov

Dynamic Covalent Chemistry Involving Benzyl Ether Linkages

The reversible nature of the benzyl ether linkage under certain conditions makes it a valuable motif in the field of dynamic covalent chemistry. This area of chemistry focuses on the formation of covalent bonds that can be reversibly broken and reformed, leading to materials with adaptive and self-healing properties.

Trans-etherification is an exchange reaction between an ether and an alcohol, resulting in a new ether and a new alcohol. While generally requiring harsh conditions, benzyl ethers have been shown to undergo trans-etherification under catalytic activation, making them suitable for dynamic covalent chemistry applications. This exchange process allows for the rearrangement of polymer networks, which is crucial for the properties of Covalent Adaptable Networks (CANs). The dynamic exchange in benzyl ether-based systems can be facilitated by acid catalysts.

Covalent Adaptable Networks (CANs) are crosslinked polymer networks that can rearrange their topology through dynamic covalent bond exchange, without compromising the network integrity. google.com This allows them to exhibit properties of both thermosets (mechanical robustness) and thermoplastics (reprocessability and malleability). The design of CANs relies on the incorporation of dynamic covalent bonds into the polymer structure.

Benzyl ether linkages have been introduced as a robust motif for designing CANs based on trans-etherification chemistry. researchgate.net The key design principles for creating benzyl ether-based CANs include:

Dynamic Bond Chemistry: The network is crosslinked with benzyl ether bonds that can undergo reversible exchange reactions (trans-etherification) under specific stimuli, typically acidic conditions and elevated temperatures.

Network Structure: The polymer backbone and the crosslinker density are designed to achieve the desired mechanical properties, such as stiffness and elasticity.

Stimulus Response: The exchange reaction is triggered by an external stimulus, allowing for control over the material's properties. For benzyl ether-based CANs, the stimulus is often a catalyst that facilitates the trans-etherification process.

The dynamic nature of the benzyl ether linkages in these networks allows for stress relaxation and reprocessability, making them promising materials for self-healing applications and recyclable thermosets. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Benzyl Hexyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For Benzyl (B1604629) hexyl ether, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information essential for confirming its molecular architecture.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts, integration, and spin-spin coupling. ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the number of unique carbon atoms and their electronic environments.

The ¹H NMR spectrum of Benzyl hexyl ether typically exhibits signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons adjacent to the ether oxygen, and the various methylene and methyl protons of the hexyl chain. The ¹³C NMR spectrum further delineates the carbon framework, with distinct signals for the aromatic carbons, the benzylic methylene carbon, the alpha-methylene carbon adjacent to the ether oxygen, and the aliphatic carbons of the hexyl chain.

Table 1: ¹H NMR Spectral Data for this compound

Proton TypeChemical Shift (δ ppm)MultiplicityIntegration (protons)Citation
Phenyl7.28-7.35m5
Benzyl CH₂4.52s2
Hexyl α-CH₂ (next to O)3.45t2
Hexyl β-CH₂1.58quint2
Hexyl γ, δ, ε-CH₂1.25-1.32m6
Hexyl ω-CH₃0.87t3

Table 2: ¹³C NMR Spectral Data for this compound

Carbon TypeChemical Shift (δ ppm)Citation
Phenyl (ipso)138.6
Phenyl (ortho)128.5
Phenyl (para)127.8
Phenyl (meta)127.6
Benzyl CH₂70.2
Hexyl α-CH₂ (next to O)67.6
Hexyl β-CH₂31.8
Hexyl γ-CH₂29.3
Hexyl δ-CH₂28.6
Hexyl ε-CH₂22.7
Hexyl ω-CH₃14.1

The presence of the singlet at approximately 4.52 ppm in the ¹H NMR spectrum is characteristic of the benzylic methylene protons, while the triplet at 3.45 ppm confirms the methylene group directly attached to the ether oxygen in the hexyl chain. The integration values accurately reflect the number of protons in each environment, and the splitting patterns provide evidence of neighboring protons. The ¹³C NMR data further supports the structure by showing distinct signals for each unique carbon atom, with the carbons adjacent to the oxygen atoms appearing at characteristic downfield shifts.

Impact of Fluorination on NMR Spectral Resolution in Ether Derivatives

The introduction of fluorine atoms into organic molecules, including ether derivatives, can significantly influence their NMR spectral characteristics. Fluorine is highly electronegative, and its presence can alter the electron density distribution within the molecule, leading to pronounced effects on chemical shifts. Specifically, fluorine substitution often causes substantial downfield shifts for nearby ¹H and ¹³C nuclei due to inductive effects. Furthermore, the presence of the ¹⁹F nucleus (spin I = 1/2) can lead to observable spin-spin coupling with ¹H and ¹³C nuclei (¹H-¹⁹F and ¹³C-¹⁹F couplings). These couplings, which can be strong and extend over several bonds, provide valuable information about molecular connectivity and conformation, thereby enhancing the detailed structural analysis possible with NMR spectroscopy. The increased chemical shift dispersion induced by fluorine can also improve the resolution of complex spectra, aiding in the differentiation of signals that might otherwise overlap.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns. Various ionization methods coupled with mass analyzers are employed for comprehensive analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds. It typically generates pseudomolecular ions, such as protonated molecules ([M+H]⁺) or adducts with alkali metal ions ([M+Na]⁺), with minimal fragmentation. For this compound, ESI-MS is expected to yield a prominent ion corresponding to its protonated form. The molecular weight of this compound (C₁₃H₂₀O) is approximately 192.3 g/mol . Therefore, the primary ion observed would be the protonated molecule at m/z 193.3. This technique is valuable for confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is particularly effective for analyzing volatile and semi-volatile organic compounds. In the GC-MS analysis of this compound, the compound is first separated chromatographically, and then the eluting components are ionized and analyzed by the mass spectrometer. Electron ionization (EI) is commonly used in GC-MS, which typically results in fragmentation of the molecule. The molecular ion (M⁺) of this compound is observed at m/z 192. Characteristic fragment ions arise from the cleavage of the ether bond and fragmentation of the alkyl chain. Common fragments include the benzyl cation (C₇H₇⁺) at m/z 91 and the benzyloxy cation (C₇H₇O⁺) at m/z 109, resulting from cleavage adjacent to the oxygen atom. Cleavage of the other C-O bond can yield the hexyl oxide cation (C₆H₁₃O⁺) at m/z 101.

Table 3: Key Fragment Ions in GC-MS of this compound

Ion SpeciesFormulam/zDescriptionCitation
Molecular IonC₁₃H₂₀O⁺192Parent ion, characteristic of the molecule
Benzyl cationC₇H₇⁺91Cleavage of C-O bond
Benzyloxy cationC₇H₇O⁺109Cleavage of C-O bond
Hexyl oxide cationC₆H₁₃O⁺101Cleavage of C-O bond
Hexyl cation (loss of O)C₆H₁₃⁺83Further fragmentation

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) is a versatile mass spectrometry technique often employed for the analysis of large biomolecules, but it is also applicable to smaller organic compounds. In MALDI-TOF, the analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte. This method typically produces singly charged ions, such as protonated molecules ([M+H]⁺) or cationized molecules ([M+Na]⁺, [M+K]⁺), with minimal fragmentation, thus providing accurate molecular weight information. For this compound, MALDI-TOF would confirm its molecular mass by detecting ions in the m/z range of approximately 193.3.

Compound List:

this compound

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. For this compound, LC-MS can provide detailed information about its molecular weight and fragmentation patterns, aiding in its identification and the detection of impurities. While specific LC-MS data for this compound were not extensively detailed in the provided search results, LC-MS is a standard method for analyzing organic compounds, often used to identify and quantify analytes in complex mixtures nih.govoup.comnih.gov. The technique is known for its sensitivity and ability to provide structural information through mass-to-charge ratios and fragmentation analysis. For instance, studies involving similar compounds, like the analysis of polynitrophenols and hexyl compounds, utilized LC-MS with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) interfaces, demonstrating its applicability in identifying and quantifying organic molecules nih.gov.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the molecular structure and electronic transitions of BHE, providing complementary information to chromatographic methods.

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For ethers, the C-O single bond stretching vibration typically appears in the range of 1050 to 1150 cm⁻¹ libretexts.orgpressbooks.pubopenstax.org. Phenyl alkyl ethers, such as this compound, are expected to exhibit two strong absorbances in this region, specifically around 1050 cm⁻¹ and 1250 cm⁻¹ libretexts.orgpressbooks.pub. Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, a variation of IR spectroscopy, allows for the analysis of samples in their native state, often without extensive preparation. Research involving ortho-nitrobenzyl (ONB) groups carrying hexyl groups, which share structural similarities with this compound, utilized ATR-IR to characterize self-assembled monolayers (SAMs) rsc.orgresearchgate.net. These studies noted specific vibrational modes, such as C-O stretching, and used them to infer molecular orientation and structure rsc.org. While direct IR or ATR-IR spectra of isolated this compound were not detailed, the characteristic C-O stretching bands are expected to be present and diagnostic rsc.orguts.edu.auresearchgate.netspectroscopyonline.commdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly those involving pi electron systems or heteroatoms with lone pairs. This compound contains an aromatic phenyl ring, which is expected to absorb in the UV region. The specific absorption maxima (λmax) and extinction coefficients (ε) would provide information about the electronic structure of the molecule. While direct UV-Vis data for this compound were not found, studies on similar aromatic compounds or general ether characterization often involve UV-Vis spectroscopy to confirm the presence of chromophores researchgate.netrsc.orgresearchgate.netrsc.org. For instance, research on other organic compounds noted UV-Vis absorption spectra revealing band gaps, indicating electronic transitions researchgate.net.

Chromatographic Techniques for Separation and Purity Assessment

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a widely used technique for analyzing volatile and semi-volatile organic compounds. It separates components of a mixture based on their boiling points and their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a column libretexts.org. For this compound, GLC can provide a retention time that serves as a characteristic identifier, and the peak area can be used to quantify its purity. Benzyl ether, a related compound, shows a retention time of 29.08 minutes on a DB-624 column under specific conditions chem-agilent.com. While the exact retention time for this compound was not provided, GLC is a standard method for assessing the purity of such compounds, with purity often reported as a percentage derived from the chromatogram thermofisher.comtcichemicals.com. For example, benzyl methyl ether is reported with a purity of >97.0% (GC) tcichemicals.com. The principle of GLC involves injecting a sample into a heated inlet, where it vaporizes and is carried by an inert gas (like helium) through a column. Separation occurs as compounds interact differently with the stationary phase, leading to different elution times libretexts.org.

Size-Exclusion Chromatography (SEC) and Thin Layer Chromatography (TLC)

Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size sigmaaldrich.comlcms.cz. This technique is particularly useful for analyzing polymers and macromolecules, but can also be applied to smaller molecules if appropriate stationary phases and mobile phases are chosen. SEC separates analytes as they pass through a column packed with porous beads; larger molecules that cannot enter the pores elute first, while smaller molecules that can access the pores elute later sigmaaldrich.comlcms.cz. While SEC is not typically the primary method for small molecules like this compound, it can be used for characterizing polymers where BHE might be a component or a modifier, as seen in studies of dendritic poly(ether-imide)s where SEC was used to analyze purity and polydispersity nycu.edu.tw.

Thin Layer Chromatography (TLC) is a simple, cost-effective technique used for separating and identifying components in a mixture. It involves spotting the sample onto a thin layer of adsorbent material (like silica (B1680970) gel) coated on a plate and then developing the plate in a solvent system. The separation is based on the differential partitioning of analytes between the stationary phase and the mobile phase, quantified by the retention factor (Rf) value umass.eduuni-giessen.deresearchgate.net. TLC is often used for reaction monitoring and preliminary identification. For this compound, TLC could be employed to assess purity by comparing its Rf value in a given solvent system to that of a reference standard or to visualize any impurities present. For example, TLC is used to determine the presence of various compounds, with Rf values depending heavily on the stationary phase and solvent system used umass.eduuni-giessen.deresearchgate.netrsc.org.

Compound List

this compound (BHE)

Benzyl ether

Benzyl methyl ether

Benzyl glycidyl (B131873) ether

Dibenzyl ether

Allyl hexyl ether

Allyl phenoxyacetate (B1228835)

Ortho-nitrobenzyl (ONB)

Hexyl ether

Propyl gallate

Phenylacetaldehyde

α-Hexyl-cinnamicaldehyde

Lilial

Imidazolidinyl urea (B33335)

5-Methyl-2,3-hexanedione

Benzyl-cinnamate

α-Methyl cinnamic aldehyde

Academic and Industrial Research Applications of Benzyl Hexyl Ether in Chemical Science

Strategic Role as a Protecting Group in Complex Organic Synthesis

In the intricate field of organic synthesis, the hydroxyl group is a common and highly reactive functional group. To prevent unwanted reactions during multi-step syntheses, it is often necessary to temporarily block or "protect" these hydroxyl groups. Benzyl (B1604629) ethers, including benzyl hexyl ether, are frequently employed for this purpose due to their stability across a wide range of reaction conditions. acs.orgresearchgate.net The benzyl group can be introduced under various conditions, for instance, through the Williamson ether synthesis, and can be removed at a later stage to reveal the original hydroxyl group. organic-chemistry.org

Orthogonal Protection Strategies and Selective Deprotection

A key concept in the synthesis of complex molecules with multiple functional groups is "orthogonal protection." This strategy involves using a variety of protecting groups that can be removed under different, specific conditions without affecting the others. jocpr.combham.ac.uk This allows for the selective deprotection of a single functional group in the presence of many others, a critical capability in the synthesis of intricate molecules like oligosaccharides. bham.ac.uk

Benzyl ethers are integral to these strategies. jocpr.comresearchgate.net For example, a benzyl ether can be used alongside a silyl (B83357) ether to protect two different hydroxyl groups in a molecule. The silyl ether can be selectively removed under acidic conditions or with a fluoride (B91410) source, leaving the benzyl ether intact. researchgate.net Conversely, the benzyl ether can be cleaved through hydrogenolysis, a reaction that does not affect the silyl ether. researchgate.net This orthogonality provides chemists with precise control over which part of a molecule reacts. jocpr.com

The selective deprotection of benzyl ethers in the presence of other protecting groups is a well-established technique. thieme-connect.com For instance, methods have been developed for the selective cleavage of benzyl ethers without affecting other sensitive functionalities. organic-chemistry.org It is also possible to selectively deprotect a benzyl ether in the presence of a para-methoxybenzyl (PMB) ether under reductive conditions, complementing the known oxidative removal of PMB ethers in the presence of benzyl ethers. researchgate.net The ability to selectively remove one type of benzyl ether over another enhances the synthetic chemist's toolkit.

Protecting Group Typical Deprotection Conditions Orthogonal To
Benzyl (Bn) EtherHydrogenolysis (e.g., H₂, Pd/C) researchgate.netresearchgate.netSilyl ethers, Acetals, Esters jocpr.comresearchgate.net
para-Methoxybenzyl (PMB) EtherOxidative conditions (e.g., DDQ, CAN) organic-chemistry.orgresearchgate.netBenzyl ethers (under reductive deprotection) researchgate.net
Silyl Ethers (e.g., TBDMS, TIPS)Fluoride ion (e.g., TBAF) or acid researchgate.netlibretexts.orgBenzyl ethers, Acetals, Esters jocpr.comresearchgate.net
Acetals (e.g., Benzylidene)Acidic hydrolysis uchicago.eduBenzyl ethers, Silyl ethers uchicago.edu

Applications in Oligosaccharide Synthesis

The synthesis of oligosaccharides, which are complex carbohydrates, presents a significant challenge due to the presence of numerous hydroxyl groups with similar reactivity on each monosaccharide unit. wiserpub.com Benzyl ethers are extensively used as protecting groups in this field to differentiate between these hydroxyls, allowing for the controlled and sequential formation of glycosidic bonds. wiserpub.comrsc.org

The general strategy involves protecting most of the hydroxyl groups of a monosaccharide as benzyl ethers, leaving one hydroxyl group free to act as a glycosyl acceptor. This acceptor is then reacted with a glycosyl donor, which has a leaving group at the anomeric position, to form a disaccharide. This process can be repeated to build up complex oligosaccharide chains. The stability of the benzyl ether protecting groups is crucial for the success of these multi-step syntheses. acs.org

Recent advancements have focused on overcoming challenges associated with the use of benzyl ethers in oligosaccharide synthesis, such as spectral overlap in NMR analysis. The use of fluorinated benzyl ethers has been explored as an alternative to enhance NMR resolution. wiserpub.com Additionally, new methods for the glycosylation reaction itself, such as microwave-assisted neutral glycosylation, have been developed where benzyl-protected donors have shown good reactivity. mdpi.com

Contributions to Materials Science and Polymer Development

The principles of dynamic covalent chemistry have led to the development of innovative materials with tunable properties. Benzyl ethers have emerged as a key functional group in this area, particularly in the creation of dynamic and adaptable polymer networks.

Integration into Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing the material to be reprocessed, repaired, and recycled. rsc.orgresearchgate.net Recently, benzyl ether-based trans-etherification has been introduced as a robust chemistry for designing CANs. rsc.orgwur.nlwur.nl This dynamic exchange of ether linkages within the polymer network allows the material to exhibit properties such as stress relaxation and reprocessability. rsc.org

The mechanism involves the reversible cleavage and formation of benzyl ether bonds, often catalyzed by an acid. rsc.org This dynamic nature allows the polymer network to rearrange its structure in response to external stimuli like heat, leading to the observed adaptable properties. rsc.org

Design of Dynamic Polymeric Materials

Beyond CANs, benzyl ethers are utilized in the broader design of dynamic polymeric materials. For instance, hyper-cross-linked polymers have been synthesized from benzyl methyl ether compounds using organic acid catalysts. univie.ac.at This approach offers a metal-free route to porous organic polymers and allows for the recycling of the catalyst. univie.ac.at These materials have potential applications in areas such as catalysis, separation, and gas storage.

Utility as Chemical Intermediates and Building Blocks

In addition to its role as a protecting group, this compound and related compounds serve as valuable chemical intermediates in various industrial applications. It is used in the synthesis of other chemicals and can be found in the fragrance and flavor industries. indiamart.com Its properties also make it suitable as a solvent in certain applications. indiamart.com The versatility of this compound as a building block stems from the reactivity of both the benzyl and hexyl portions of the molecule, allowing for a range of chemical transformations.

Synthesis of Advanced Organic Molecules

In the field of organic chemistry, the construction of complex molecular architectures often relies on versatile and reliable building blocks. Functionalized derivatives of this compound, such as Benzyl 6-bromohexyl ether, serve as critical intermediates in a multitude of synthetic pathways. nbinno.com The unique structure of such compounds, featuring both a stable benzyl ether linkage and a reactive terminal group (like a bromide), makes them indispensable reagents for chemists. nbinno.com

The high purity of these intermediates is essential for ensuring predictable reaction outcomes and minimizing the formation of unwanted side products. nbinno.com This is particularly crucial in the development of pharmaceuticals, where researchers depend on high-quality starting materials to synthesize novel drug candidates. nbinno.com The ether functional group can be chemically modified, while the terminal reactive group can participate in a wide array of chemical reactions, including:

Nucleophilic substitutions

Coupling reactions

Formation of Grignard reagents

These reactions enable the assembly of advanced organic molecules with diverse applications. Beyond the pharmaceutical industry, these building blocks are utilized in material science for creating new polymers and specialized coatings, as well as in the agrochemical sector for synthesizing innovative pesticides and growth regulators. nbinno.com

Facilitation of Multi-Step Chemical Transformations

One of the most valuable applications of benzyl ethers, including this compound, in organic synthesis is their role as protecting groups for alcohols. organic-chemistry.orgyoutube.com In multi-step chemical syntheses, it is often necessary to mask a reactive functional group, such as a hydroxyl (-OH) group, to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The benzyl group serves as an effective "mask" due to the stability of the resulting benzyl ether. youtube.com

The formation of a benzyl ether is typically achieved through the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then reacts with a benzyl halide like benzyl bromide. organic-chemistry.orgyoutube.com This reaction is generally clean and high-yielding. youtube.com

Once the desired chemical transformations on other parts of the molecule are complete, the benzyl protecting group can be selectively removed to regenerate the original alcohol. organic-chemistry.org A key advantage of the benzyl ether protecting group is that it can be cleaved under relatively mild conditions through a process called hydrogenolysis. organic-chemistry.orgyoutube.com This reaction involves the use of hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst, and it cleanly breaks the carbon-oxygen bond of the ether, yielding the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com This ability to selectively remove the benzyl ether without affecting other functional groups is highly valuable to organic chemists. youtube.com

Role in Bio-Based Chemical Processes

This compound and related structures are instrumental as model compounds in the study of biomass conversion, a field focused on transforming renewable plant materials into valuable chemicals and fuels.

Understanding Lignin-Carbohydrate Complex (LCC) Linkages

Lignocellulosic biomass, the most abundant renewable resource on Earth, is primarily composed of cellulose, hemicellulose, and lignin (B12514952). researchgate.net These components are not merely physically mixed but are chemically linked through covalent bonds, forming what is known as the lignin-carbohydrate complex (LCC). researchgate.netrsc.org These linkages contribute significantly to the recalcitrance of biomass, which is its natural resistance to being broken down. rsc.org

One of the most prevalent and stable types of covalent bonds found within LCCs is the benzyl ether linkage. rsc.orgnih.gov These bonds form between lignin units and carbohydrate moieties (like mannose or xylose) and are particularly dominant in softwoods. researchgate.netnih.gov The formation of these linkages is believed to occur during lignin biosynthesis through the nucleophilic attack of hydroxyl groups from carbohydrates on a reactive lignin intermediate known as a quinone methide. rsc.org

Due to the structural complexity of native LCCs, researchers use model compounds like this compound and benzyl phenyl ether to study the nature of these linkages. rsc.orgmdpi.com These simpler molecules mimic the core benzyl ether bond found in biomass, allowing scientists to investigate their stability, reactivity, and the mechanisms by which they are formed and cleaved. rsc.orgrsc.org Understanding these fundamental aspects is crucial for developing effective strategies to deconstruct biomass.

Relevance in Biomass Valorization Studies

Biomass valorization aims to convert the components of lignocellulose into valuable products. A major challenge in this process is the efficient breakdown of the complex lignin polymer into its constituent aromatic monomers. mdpi.com This depolymerization requires the cleavage of the various ether and carbon-carbon bonds that hold the polymer together. rsc.orgnih.gov

The α-O-4 benzyl ether linkage is a primary target for cleavage due to its relatively low bond dissociation energy compared to other linkages in lignin. mdpi.com Catalytic hydrogenolysis is a key technology for this purpose, selectively breaking carbon-oxygen bonds. mdpi.com

Research in this area frequently employs model compounds to simulate the behavior of lignin. Benzyl phenyl ether (BPE) is widely used as a model for the α-O-4 linkage. mdpi.comrsc.orgnih.gov Studies on the mechanocatalytic hydrogenolysis of BPE using catalysts like supported nickel or palladium have demonstrated that this bond can be efficiently cleaved under solvent-free conditions, yielding primary products such as toluene and phenol. rsc.orgdigitellinc.com These studies provide fundamental insights into the chemistry required for mild lignin depolymerization and help in the design of more effective catalysts for converting real biomass into valuable aromatic chemicals. mdpi.comrsc.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
CAS Number 61103-84-2
IUPAC Name hexoxymethylbenzene
XLogP3 3.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 7
Data sourced from PubChem and LookChem. lookchem.comnih.gov

Table 2: Research Findings on Hydrogenolysis of Benzyl Phenyl Ether (BPE) as a Lignin Model

Catalyst SystemReaction ConditionsKey FindingsReference
Supported Nickel (Ni) Ball milling, room temperature, atmospheric H₂ pressureDemonstrates solvent-free hydrogenolysis. Primary products are toluene, phenol, and cyclohexanol. rsc.org
Supported Palladium (Pd) on Al₂O₃ and SiO₂ Vibratory mill, H₂ gas flowAchieved 100% conversion of BPE. Toluene yields of ~99%. Pd hydride formation contributes to high activity. nih.govdigitellinc.com
Sulfided NiMo-pillared clay (NiMoPS) 573 K, 20 bar H₂, 6 hAchieved 100% BPE conversion with high selectivity, yielding an equimolar mixture of toluene and phenol. mdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional Williamson ether synthesis, while foundational, often involves harsh reagents and generates significant salt byproducts, posing challenges for large-scale, environmentally friendly production. rsc.org Future research is increasingly focused on "green" and more efficient synthetic strategies for ethers like benzyl (B1604629) hexyl ether.

Key areas of development include:

Catalytic Processes : The use of heterogeneous catalysts is a promising avenue for sustainable ether production. alfa-chemistry.com For instance, zirconium oxide-supported platinum-molybdenum catalysts have shown success in the selective conversion of esters to unsymmetrical ethers under mild conditions using hydrogen. eurekalert.org This hydrodeoxygenation approach is both clean and efficient, producing water as the only byproduct. eurekalert.org Research could adapt such catalytic systems for the direct synthesis of benzyl hexyl ether from readily available precursors.

Energy-Efficient Reactions : Innovative methods such as microwave-assisted and sonochemical reactions are emerging as energy-efficient alternatives. alfa-chemistry.com These techniques can accelerate reaction rates, improve yields, and minimize the use of harmful solvents. alfa-chemistry.com

Solvent-Free Synthesis : A significant goal in green chemistry is the elimination of organic solvents. A patented method describes a solvent-free, reduction-coupling-ether formation reaction using an aldehyde and a silane under the action of a monovalent silver salt, which achieves high conversion rates and simplifies product purification to simple distillation. google.com Applying this to benzaldehyde (B42025) and a hexyl-silane derivative could provide a direct, waste-free route to this compound.

Table 1: Comparison of Synthetic Methodologies for Ethers
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Williamson Ether SynthesisReaction of an alkoxide with an alkyl halide.Well-established, versatile. rsc.org
Catalytic HydrodeoxygenationConversion of esters using H₂ and a heterogeneous catalyst.High atom economy, clean (water byproduct), reusable catalyst. eurekalert.org
Microwave-Assisted SynthesisUse of microwave energy to accelerate reactions.Reduced reaction times, increased yields, energy efficient. alfa-chemistry.com
Solvent-Free Reduction-CouplingReaction of aldehydes and silanes without a solvent.Environmentally friendly, high conversion, simple purification. google.com

Exploration of Undiscovered Reactivity Profiles

Ethers are generally characterized by their low reactivity, which makes them excellent solvents for a wide range of chemical reactions. alfa-chemistry.comalfa-chemistry.comlibretexts.org However, this apparent inertness belies a more complex reactivity that remains a fertile ground for discovery. Future research on this compound could focus on activating its C-O bond or adjacent C-H bonds to participate in novel chemical transformations.

Oxidative Cleavage : While generally stable, ethers can undergo oxidative cleavage. For example, oxoammonium salts have been shown to react with benzyl ethers, resulting in the cleavage of the ether bond at room temperature. uconn.edu Investigating the precise mechanism and selectivity of such reactions for this compound could lead to new synthetic applications, potentially in protecting group chemistry.

Transetherification : Recent studies have demonstrated dynamic covalent exchange reactions in benzyl ethers, known as transetherification. rsc.org This process, often catalyzed by an acid, involves the reversible exchange of alkoxy groups. Exploring the kinetics and thermodynamics of this exchange for this compound could pave the way for its use in creating dynamic materials and covalent adaptable networks (CANs). rsc.org

Biocatalytic Transformations : The intersection of enzymology and organic synthesis offers exciting prospects. While many ethers are resistant to biological cleavage, research into developing specific enzymes could unlock new reaction pathways. Future work could focus on identifying or engineering enzymes, such as peroxidases or hydroxylases, capable of selectively cleaving or modifying the benzyl ether linkage under mild, environmentally benign conditions. acs.org

Advanced Characterization for Elucidating Complex Behavior

A deeper understanding of the structure-property relationships of this compound in various environments requires the application of advanced analytical techniques. While standard spectroscopic methods are routine, cutting-edge characterization can reveal subtle behaviors.

Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools. In ¹H NMR, the protons on the carbon adjacent to the ether oxygen (α-protons) experience a downfield shift due to the oxygen's electron-withdrawing effect. fiveable.me IR spectra of ethers are characterized by a strong C-O stretching band, typically in the 1000-1300 cm⁻¹ range. fiveable.me Future studies could employ advanced NMR techniques (e.g., 2D-NMR) to study intermolecular interactions of this compound in solution or within complex matrices.

Scattering Techniques : Methods like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide detailed information about the nanoscale organization of ether-containing systems, such as micelles or emulsions where this compound might act as a solvent or component. tum.de These techniques are crucial for understanding the collective behavior and structure in complex soft matter systems. tum.de

In-Situ Monitoring : Following reactions like the aforementioned transetherification in real-time can provide crucial mechanistic insights. Stacked ¹H NMR spectroscopy, for example, can be used to track the progress of an exchange reaction by monitoring the change in intensity of characteristic peaks over time, allowing for the determination of reaction kinetics and activation energy. rsc.org

Expansion of Applications in Emerging Fields of Chemistry

The unique physicochemical properties of ethers make them suitable for a wide array of uses, from solvents to pharmaceutical ingredients. alfa-chemistry.comyoutube.com Research into this compound could expand its utility into new and specialized areas.

Pharmaceuticals and Drug Delivery : The ether linkage is a common structural motif in many pharmaceutical compounds. alfa-chemistry.com Crown ethers, which are cyclic polyethers, have been used in drug delivery systems to encapsulate substances, thereby improving their solubility and stability. alfa-chemistry.com While not a crown ether, the amphiphilic nature of this compound could be explored for its potential role in novel formulation or delivery systems.

Fragrance and Flavoring : Ethers are widely used as fragrance and flavoring agents in products like perfumes, soaps, and foods. unacademy.com Benzyl ethers, in particular, are noted for their combination of spicy, smoky, and vanilla-like olfactory notes. google.com Systematic investigation into the sensory profile of this compound could identify niche applications in the fragrance industry, where it might contribute to creating unique and long-lasting scents. google.com

Advanced Materials : The potential for this compound to participate in dynamic transetherification reactions suggests its possible use as a monomer or additive in the development of self-healing polymers, vitrimers, and other covalent adaptable networks. rsc.org These materials possess the unique ability to be reprocessed and repaired, opening doors for sustainable and reusable plastics.

Computational Design and Prediction of Novel Ether-Based Systems

Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms, accelerating the discovery and design of new chemical systems. ethz.ch

Q & A

Q. What laboratory synthesis methods are suitable for producing benzyl hexyl ether?

this compound can be synthesized via nucleophilic substitution (SN2) between benzyl chloride and hexanol in the presence of a base (e.g., NaOH). Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., THF), and catalyst choice influence yield. Purification via distillation or column chromatography is recommended .

Q. Which analytical techniques are optimal for characterizing this compound?

  • GC-MS : For purity assessment and quantification using internal standards like benzyl benzoate .
  • NMR : ¹H and ¹³C NMR to confirm ether linkage (δ ~3.5–4.5 ppm for –O–CH₂– groups) .
  • IR Spectroscopy : C–O–C stretching vibrations at ~1100 cm⁻¹ .

Q. What key physical properties should researchers consider during experimental design?

PropertyValue/DescriptionSource
Freezing Point (Exp.)~230 K (Hexyl ether reference) Experimental
FlammabilityAutoignition at 3.1% vol in air Safety Data
Boiling Point (Pred.)Use group contribution models Computational

Advanced Research Questions

Q. How reliable are computational models in predicting this compound’s freezing point?

Group contribution methods predict freezing points with ~7.5% error (e.g., 212.85 K predicted vs. 230.15 K experimental for hexyl ether). Accuracy decreases for molecules with rare functional groups (<5 occurrences in training data) .

Q. How can discrepancies between experimental and computational data be resolved?

  • Model Refinement : Incorporate higher-order group contributions (e.g., steric effects) .
  • Cross-Validation : Compare with experimental benchmarks (e.g., DSC for thermal properties) .
  • Data Augmentation : Expand training datasets for underrepresented functional groups .

Q. What reaction mechanisms govern the derivatization of this compound?

  • Claisen Rearrangement : Thermal rearrangement of vinyl ether derivatives to γ,δ-unsaturated carbonyl compounds .
  • Polymerization : Radical-initiated polymerization for functionalized polyethers .

Q. How do structural modifications (e.g., bromination) impact this compound’s reactivity?

Bromination at the hexyl chain (e.g., benzyl 6-bromohexyl ether) introduces sites for nucleophilic substitution, enabling applications in cross-coupling reactions. Steric hindrance from the benzyl group may slow kinetics .

Data Contradiction Analysis

Q. Why do group contribution models underestimate freezing points for ethers like this compound?

  • Limitation : Models trained on small datasets (e.g., <5 occurrences of specific groups) lack precision for complex ethers .
  • Solution : Hybrid models combining quantum mechanical calculations (e.g., DFT) with empirical data improve predictions .

Methodological Recommendations

  • Synthetic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SN2 reaction efficiency .
  • Safety Protocols : Store this compound under inert gas due to flammability risks .
  • Computational Tools : Leverage software like COSMO-RS for solubility parameter predictions .

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